Cas no 1443770-02-2 (methyl 3,5-dihydroxycyclohexane-1-carboxylate, Mixture of diastereomers)

Methyl 3,5-dihydroxycyclohexane-1-carboxylate is a cyclohexane derivative featuring both hydroxyl and ester functional groups, existing as a mixture of diastereomers. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of complex cyclic frameworks. The presence of multiple stereocenters allows for selective functionalization, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its diastereomeric mixture provides flexibility in downstream applications, enabling access to diverse stereochemical configurations. The ester moiety further enhances its utility as a precursor for further transformations, such as hydrolysis or reduction. This compound is suitable for research applications requiring chiral building blocks.
methyl 3,5-dihydroxycyclohexane-1-carboxylate, Mixture of diastereomers structure
1443770-02-2 structure
Product name:methyl 3,5-dihydroxycyclohexane-1-carboxylate, Mixture of diastereomers
CAS No:1443770-02-2
MF:C8H14O4
MW:174.194363117218
MDL:MFCD06410803
CID:4600006
PubChem ID:21257528

methyl 3,5-dihydroxycyclohexane-1-carboxylate, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • methyl 3,5-dihydroxycyclohexane-1-carboxylate
    • Cyclohexanecarboxylic acid, 3,5-dihydroxy-, methyl ester
    • methyl 3,5-dihydroxycyclohexane-1-carboxylate, Mixture of diastereomers
    • MDL: MFCD06410803
    • Inchi: 1S/C8H14O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h5-7,9-10H,2-4H2,1H3
    • InChI Key: JKJAVWYVQRYVFS-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)CC(O)CC(O)C1

methyl 3,5-dihydroxycyclohexane-1-carboxylate, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2921116-10g
methyl 3,5-dihydroxycyclohexane-1-carboxylate, Mixture of diastereomers
1443770-02-2
10g
$4176.0 2023-09-06
A2B Chem LLC
AX58644-500mg
methyl 3,5-dihydroxycyclohexane-1-carboxylate
1443770-02-2 95%
500mg
$833.00 2024-04-20
Aaron
AR01EKSG-10g
methyl 3,5-dihydroxycyclohexane-1-carboxylate
1443770-02-2 95%
10g
$5767.00 2023-12-16
1PlusChem
1P01EKK4-50mg
methyl 3,5-dihydroxycyclohexane-1-carboxylate
1443770-02-2 95%
50mg
$332.00 2024-06-20
Aaron
AR01EKSG-250mg
methyl 3,5-dihydroxycyclohexane-1-carboxylate
1443770-02-2 95%
250mg
$687.00 2025-02-10
Aaron
AR01EKSG-2.5g
methyl 3,5-dihydroxycyclohexane-1-carboxylate
1443770-02-2 95%
2.5g
$2642.00 2023-12-16
A2B Chem LLC
AX58644-250mg
methyl 3,5-dihydroxycyclohexane-1-carboxylate
1443770-02-2 95%
250mg
$542.00 2024-04-20
Enamine
EN300-2921116-0.5g
methyl 3,5-dihydroxycyclohexane-1-carboxylate
1443770-02-2 95.0%
0.5g
$758.0 2025-03-19
Enamine
EN300-2921116-0.05g
methyl 3,5-dihydroxycyclohexane-1-carboxylate
1443770-02-2 95.0%
0.05g
$226.0 2025-03-19
Enamine
EN300-2921116-0.25g
methyl 3,5-dihydroxycyclohexane-1-carboxylate
1443770-02-2 95.0%
0.25g
$481.0 2025-03-19

Additional information on methyl 3,5-dihydroxycyclohexane-1-carboxylate, Mixture of diastereomers

Introduction to Methyl 3,5-Dihydroxycyclohexane-1-Carboxylate (CAS No. 1443770-02-2)

Methyl 3,5-dihydroxycyclohexane-1-carboxylate, a compound with the CAS number 1443770-02-2, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is notable for its unique structure, which features a cyclohexane ring substituted with hydroxyl groups at positions 3 and 5, and a methyl ester group at position 1. The presence of multiple stereocenters in this molecule leads to the formation of diastereomers, which are mixtures of stereoisomers that differ in configuration at one or more stereogenic centers but are not mirror images of each other.

The methyl ester group in this compound plays a crucial role in its chemical reactivity and solubility properties. The hydroxyl groups at positions 3 and 5 contribute to the molecule's ability to participate in hydrogen bonding, which is essential for its interactions in biological systems and its potential applications in drug design. Recent studies have highlighted the importance of such molecules in the development of bioactive agents due to their ability to modulate enzyme activity and cellular signaling pathways.

One of the most fascinating aspects of methyl 3,5-dihydroxycyclohexane-1-carboxylate is its stereochemical complexity. The mixture of diastereomers adds another layer of complexity to its chemical behavior, making it an interesting subject for both theoretical and experimental studies. Researchers have employed advanced spectroscopic techniques such as NMR and X-ray crystallography to elucidate the stereochemical arrangement of these diastereomers, providing valuable insights into their spatial arrangements and intermolecular interactions.

In terms of synthesis, methyl 3,5-dihydroxycyclohexane-1-carboxylate can be prepared through various routes, including ring-opening reactions of epoxides or through enzymatic catalysis. These methods have been optimized to achieve high yields and selectivity, making this compound accessible for large-scale production. Recent advancements in asymmetric catalysis have further enhanced the ability to control the stereochemistry of this compound during synthesis, paving the way for its use in enantioselective applications.

The applications of methyl 3,5-dihydroxycyclohexane-1-carboxylate span across multiple disciplines. In pharmacology, this compound has shown promise as a lead molecule for drug development due to its ability to target specific receptors and enzymes involved in various diseases such as cancer and neurodegenerative disorders. In material science, it has been explored as a building block for advanced polymers and biomaterials with tailored mechanical and biocompatible properties.

Recent studies have also focused on the environmental impact of methyl 3,5-dihydroxycyclohexane-1-carboxylate and its degradation pathways under different conditions. Understanding its biodegradability is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, methyl 3,5-dihydroxycyclohexane-1-carboxylate (CAS No. 1443770-02-2) stands out as a multifaceted compound with significant potential across various scientific domains. Its unique structure, stereochemical diversity, and versatile reactivity make it an invaluable tool for researchers seeking innovative solutions in chemistry and beyond.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd